2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through various synthetic routes. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods typically involve the use of specific reagents and catalysts to facilitate the formation of the imidazo[1,2-a]pyridine scaffold .
Chemical Reactions Analysis
2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the development of optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . Its unique structural properties make it a valuable tool in various technological applications .
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain proteins and enzymes . This interaction can lead to various biological responses, depending on the specific context and application .
Comparison with Similar Compounds
2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other similar compounds, such as 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde . While both compounds share a similar imidazo[1,2-a]pyridine core, their unique substituents confer different chemical and biological properties . This uniqueness makes this compound particularly valuable in specific research and industrial applications .
Properties
IUPAC Name |
2-(2-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-13-7-3-2-6-11(13)15-12(10-18)17-9-5-4-8-14(17)16-15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZXWEJQRXRXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(N3C=CC=CC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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